Spiro[4.5]decan-7-amine hydrochloride
Overview
Description
Spiro[4.5]decan-7-amine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl. It is a spirocyclic amine, meaning it contains a spiro-connected bicyclic structure.
Mechanism of Action
Target of Action
Spiro[4.5]decan-7-amine hydrochloride primarily targets the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . They are involved in the regulation of multiple proteins of biomedical importance, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Mode of Action
The compound interacts with its targets by binding to the active site Fe (II) of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate . The extent to which the inhibitors compete with HIF-α, and maybe other PHD substrates varies .
Biochemical Pathways
The inhibition of the human HIF-α prolyl hydroxylases (PHD1-3) by this compound has the potential to mimic elements of the physiological hypoxic response . This results in the upregulation of EPO, which is beneficial for the treatment of anaemia in chronic kidney disease .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of PHDs, leading to the upregulation of EPO . This can potentially mimic elements of the physiological hypoxic response, beneficial for the treatment of anaemia and other ischaemia related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4One common method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . The free amine is then converted into its hydrochloride salt.
Industrial Production Methods
Industrial production methods for Spiro[4.5]decan-7-amine hydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decan-7-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while reduction can yield various spirocyclic amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[4.5]decan-7-amine hydrochloride is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable scaffold in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure provides rigidity and three-dimensionality, which are desirable properties in the development of bioactive molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a template for the development of inhibitors targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: A structurally similar compound without the amine group.
Spiro[4.5]decanone: Contains a ketone group instead of an amine.
Spiro[4.5]decan-7-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
Spiro[4.5]decan-7-amine hydrochloride is unique due to the presence of the amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
spiro[4.5]decan-9-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-9-4-3-7-10(8-9)5-1-2-6-10;/h9H,1-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKIDASVEOLJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614549 | |
Record name | Spiro[4.5]decan-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62439-56-9 | |
Record name | Spiro[4.5]decan-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.5]decan-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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